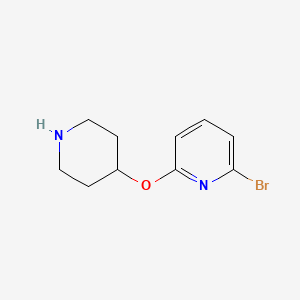

2-bromo-6-(4-piperidinyloxy)Pyridine

Description

Contextualization of Halogenated Pyridine (B92270) Derivatives as Versatile Intermediates in Synthetic Chemistry and Chemical Biology

Halogenated pyridine derivatives, or halopyridines, are indispensable building blocks in organic synthesis. nih.govresearchgate.net The presence of a halogen atom, such as bromine, on the pyridine ring provides a reactive "handle" for a wide array of chemical transformations. chemrxiv.orgchemrxiv.org This carbon-halogen bond is a key site for palladium-catalyzed cross-coupling reactions—such as the Suzuki, Stille, and Buchwald-Hartwig reactions—which are powerful methods for constructing carbon-carbon and carbon-heteroatom bonds. nih.govrsc.orgacs.orgnih.gov

This versatility makes halopyridines essential intermediates for creating libraries of compounds for structure-activity relationship (SAR) studies, a critical process in drug discovery. chemrxiv.org By systematically modifying a lead compound's structure using halopyridine intermediates, medicinal chemists can identify the structural features necessary for desired biological activity. nih.gov Consequently, these compounds are frequently found in the synthetic pathways of pharmaceuticals, agrochemicals, and functional materials. nih.govnih.govchemrxiv.org

Rationale for the Academic Investigation of 2-bromo-6-(4-piperidinyloxy)Pyridine

The academic and industrial interest in this compound stems from its specific combination of structural features, which makes it a highly valuable bifunctional building block.

The 2-Bromo Substituent : The bromine atom at the 2-position of the pyridine ring is an active group that can be readily displaced or used in cross-coupling reactions. google.com This allows for the selective introduction of a wide variety of functional groups, enabling the synthesis of more complex molecular architectures. A patent for preparing 2-bromo-6-substituted pyridines highlights that retaining this bromo group is beneficial for subsequent functional group modification. google.com

The Pyridine Core : The pyridine ring itself is a key pharmacophore found in many FDA-approved drugs. nih.govrsc.org Its nitrogen atom can act as a hydrogen bond acceptor and can be protonated, influencing the solubility and pharmacokinetic properties of a molecule. nih.gov

The Piperidinyloxy Moiety : The piperidine (B6355638) ring is another privileged scaffold in medicinal chemistry, frequently incorporated into drug candidates to modulate properties like potency, selectivity, and metabolic stability. Its linkage via an ether bond at the 6-position provides a distinct three-dimensional structure that can be crucial for binding to biological targets.

This unique combination of a reactive site (the bromo group) and a biologically relevant fragment (the piperidinyloxy group) makes this compound an ideal starting material or intermediate for combinatorial chemistry and the targeted synthesis of novel bioactive compounds. nih.gov

Overview of Key Research Domains Pertaining to the Chemical Compound

Research involving this compound and structurally similar compounds is primarily concentrated in the fields of medicinal chemistry and materials science.

Drug Discovery and Development : The compound serves as a key intermediate in the synthesis of potential new drugs. pyglifesciences.com Its structure is a template for developing therapeutic agents targeting a range of biological systems. The ability to easily modify the bromo-position allows for the rapid generation of analogues to optimize activity against specific enzymes or receptors. nih.govgoogle.com

Ligand Synthesis : In coordination chemistry and catalysis, substituted pyridines are common ligands for metal complexes. The structural features of this compound make it a precursor for designing specialized ligands used in catalysis or as probes in chemical biology. google.com

Organic Functional Materials : The electronic properties of the pyridine ring suggest potential applications in the development of novel organic materials. google.com Derivatives can be explored for their use in organic electronics, sensors, or other advanced material applications.

Table 1: Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 918400-27-4 |

| Molecular Formula | C₁₀H₁₃BrN₂O |

| Molecular Weight | 257.13 g/mol |

| IUPAC Name | 2-bromo-6-(piperidin-4-yloxy)pyridine |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H13BrN2O |

|---|---|

Molecular Weight |

257.13 g/mol |

IUPAC Name |

2-bromo-6-piperidin-4-yloxypyridine |

InChI |

InChI=1S/C10H13BrN2O/c11-9-2-1-3-10(13-9)14-8-4-6-12-7-5-8/h1-3,8,12H,4-7H2 |

InChI Key |

ZSNSZTUPMBVZNP-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCCC1OC2=NC(=CC=C2)Br |

Origin of Product |

United States |

Advanced Spectroscopic and Analytical Techniques for Comprehensive Structural Elucidation and Purity Assessment of 2 Bromo 6 4 Piperidinyloxy Pyridine

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the precise determination of the molecular formula of 2-bromo-6-(4-piperidinyloxy)pyridine. Unlike low-resolution mass spectrometry, HRMS instruments, such as Fourier Transform Ion Cyclotron Resonance (FT-ICR) and Orbitrap mass spectrometers, provide exceptional mass accuracy, typically in the sub-ppm range. nih.govnih.gov This high resolving power allows for the differentiation of ions with very similar nominal masses, enabling the unambiguous assignment of an elemental composition. nih.gov

For this compound, with a chemical formula of C10H13BrN2O, the theoretical monoisotopic mass can be calculated with high precision. HRMS analysis, often coupled with soft ionization techniques like Electrospray Ionization (ESI), would be expected to show a prominent protonated molecular ion [M+H]+. The experimentally measured mass-to-charge ratio (m/z) of this ion is then compared to the calculated theoretical value. A minimal mass error, typically less than 5 ppm, provides strong evidence for the proposed elemental composition, confirming the presence of bromine through its characteristic isotopic pattern. This level of accuracy is crucial in distinguishing the target compound from potential isomers or impurities with the same nominal mass but different elemental compositions. nih.gov

Table 1: Theoretical and Expected HRMS Data for this compound

| Ion Species | Chemical Formula | Theoretical m/z |

| [M+H]+ | C10H14BrN2O+ | 271.0284 |

| [M+Na]+ | C10H13BrN2ONa+ | 293.0103 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone technique for the detailed structural elucidation of this compound, providing information on the chemical environment, connectivity, and spatial arrangement of atoms within the molecule.

One-dimensional (1D) ¹H and ¹³C NMR spectra provide initial information about the number and types of protons and carbons present in the molecule. However, for a complete and unambiguous assignment, multi-dimensional (2D) NMR techniques are essential. sdsu.eduyoutube.com

Correlation SpectroscopY (COSY): This homonuclear correlation experiment identifies protons that are coupled to each other, typically through two or three bonds (²JHH and ³JHH). sdsu.edu For this compound, COSY would reveal the connectivity between the protons on the pyridine (B92270) ring and within the piperidine (B6355638) ring. For instance, correlations would be expected between the protons at positions 3, 4, and 5 of the pyridine ring, and among the protons at positions 2, 3, 4, 5, and 6 of the piperidine ring.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the chemical shifts of protons directly attached to carbon atoms. It is invaluable for assigning the carbon signals based on their attached, and often more easily assigned, proton signals. Each CHn group in this compound would give rise to a cross-peak in the HSQC spectrum, directly linking the proton and carbon chemical shifts.

Heteronuclear Multiple Bond Correlation (HMBC): This technique reveals longer-range couplings between protons and carbons, typically over two or three bonds (²JCH and ³JCH). HMBC is crucial for establishing the connectivity between different parts of the molecule. For example, it would show correlations between the piperidinyl protons and the pyridine carbons, and vice versa, confirming the ether linkage. It would also help in assigning the quaternary carbons, which are not observed in HSQC spectra.

Table 2: Expected ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Nucleus | Position | Expected Chemical Shift (ppm) |

| ¹H | Pyridine H-3, H-4, H-5 | 6.5 - 8.0 |

| ¹H | Piperidine O-CH | 4.5 - 5.5 |

| ¹H | Piperidine N-CH₂ | 2.8 - 3.5 |

| ¹H | Piperidine C-CH₂-C | 1.5 - 2.2 |

| ¹³C | Pyridine C-2 (C-Br) | 140 - 150 |

| ¹³C | Pyridine C-6 (C-O) | 160 - 170 |

| ¹³C | Pyridine C-3, C-4, C-5 | 110 - 140 |

| ¹³C | Piperidine C-4 (C-O) | 70 - 80 |

| ¹³C | Piperidine C-2, C-6 | 40 - 50 |

| ¹³C | Piperidine C-3, C-5 | 30 - 40 |

While the basic connectivity of this compound can be established with the aforementioned techniques, advanced NMR methods can provide deeper insights into its three-dimensional structure. ipb.pt

Nuclear Overhauser Effect Spectroscopy (NOESY): This 2D NMR experiment identifies protons that are close in space, irrespective of their through-bond connectivity. ipb.pt NOESY is particularly useful for determining the preferred conformation of the piperidine ring (e.g., chair conformation) and the relative orientation of the pyridine and piperidine rings. For instance, observing NOE correlations between specific protons on the pyridine ring and protons on the piperidine ring can help define the spatial arrangement around the ether linkage.

Rotating-frame Overhauser Effect Spectroscopy (ROESY): Similar to NOESY, ROESY also detects through-space correlations but is often more effective for molecules of intermediate size where the NOE effect might be close to zero.

The stereochemistry of the piperidine ring and its substituents can significantly influence the observed NMR parameters. nih.gov Analysis of coupling constants (³JHH) can provide information about dihedral angles, which in turn helps to define the conformation of the piperidine ring. For substituted piperidine rings, the relative stereochemistry (cis/trans) can often be determined by a combination of coupling constant analysis and NOE data. ipb.pt

X-ray Crystallography for Definitive Solid-State Structure and Absolute Configuration

The resulting crystal structure would confirm the connectivity of the pyridine and piperidine rings through the oxygen atom, as well as the position of the bromine atom on the pyridine ring. researchgate.net Furthermore, it would reveal the precise conformation of the piperidine ring, which is expected to adopt a chair-like geometry. In cases where chiral centers are present, X-ray crystallography can be used to determine the absolute configuration, provided that a suitable crystallization method is employed (e.g., using a chiral counter-ion or by resolving enantiomers).

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule. semanticscholar.orgyoutube.com These techniques are complementary and are based on the absorption (IR) or scattering (Raman) of light by vibrating molecules.

FT-IR Spectroscopy: The FT-IR spectrum of this compound is expected to show characteristic absorption bands for the C-O-C ether linkage, C-N bonds of the pyridine and piperidine rings, C-H bonds of the aromatic and aliphatic systems, and the C-Br bond. nih.gov The positions of these bands can provide insights into the molecular structure.

Raman Spectroscopy: Raman spectroscopy can also be used to identify these functional groups. nih.gov Often, vibrations that are weak in the IR spectrum are strong in the Raman spectrum, and vice versa. For example, the symmetric stretching of the pyridine ring is typically a strong band in the Raman spectrum.

Conformational changes can sometimes be detected by vibrational spectroscopy, as different conformers may exhibit slightly different vibrational frequencies. jconsortium.com

Table 3: Expected Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| C-O-C (ether) | Asymmetric stretch | 1250 - 1050 |

| C=N (pyridine) | Stretch | 1600 - 1450 |

| C-N (piperidine) | Stretch | 1250 - 1020 |

| Aromatic C-H | Stretch | 3100 - 3000 |

| Aliphatic C-H | Stretch | 3000 - 2850 |

| C-Br | Stretch | 650 - 550 |

Chromatographic and Hyphenated Techniques for Purity Profiling and Quantitative Analysis (e.g., HPLC, GC-MS)

Chromatographic techniques are essential for assessing the purity of this compound and for quantifying its concentration. nih.gov

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating the target compound from any impurities, such as starting materials, byproducts, or degradation products. A validated HPLC method, typically using a reversed-phase column and a suitable mobile phase, can provide a purity profile of the sample. The area of the peak corresponding to this compound relative to the total peak area gives a measure of its purity.

Gas Chromatography-Mass Spectrometry (GC-MS): For volatile and thermally stable compounds, GC-MS is a highly sensitive and selective technique for both qualitative and quantitative analysis. researchgate.net The gas chromatograph separates the components of a mixture, and the mass spectrometer provides mass spectral data for each component, allowing for their identification.

Hyphenated techniques, which couple a separation technique with a spectroscopic detector, are particularly powerful for impurity profiling. ijsdr.org

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation power of HPLC with the detection capabilities of mass spectrometry. mdpi.com This allows for the identification of impurities even at very low levels. By analyzing the mass spectra of the impurity peaks, it is often possible to deduce their structures.

Quantitative analysis of this compound can be performed using a calibrated HPLC or GC method with an appropriate detector (e.g., UV-Vis for HPLC, FID or MS for GC). nih.gov By creating a calibration curve with standards of known concentration, the concentration of the target compound in an unknown sample can be accurately determined.

Chemical Reactivity, Functional Group Transformations, and Mechanistic Insights of 2 Bromo 6 4 Piperidinyloxy Pyridine

Reactivity of the Bromine Substituent on the Pyridine (B92270) Ring

The bromine atom at the C-2 position of the pyridine ring is a key functional group that enables a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. Its reactivity is characteristic of aryl bromides, particularly those on electron-deficient heterocyclic systems.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon bonds, and the bromine atom in 2-bromo-6-(4-piperidinyloxy)pyridine serves as an excellent handle for such transformations. The piperidine (B6355638) nitrogen in this substrate is typically protected, for example as a tert-butyloxycarbonyl (Boc) carbamate, to prevent side reactions and improve solubility.

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron compound, typically a boronic acid or ester, to form a biaryl linkage. For 2-bromopyridine (B144113) derivatives, catalysts based on palladium acetate (B1210297) (Pd(OAc)₂) or tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃) with suitable phosphine (B1218219) ligands are highly effective. byu.eduresearchgate.netnih.gov The reaction generally requires a base, such as potassium carbonate (K₂CO₃) or potassium phosphate (B84403) (K₃PO₄), and is conducted in solvents like dioxane or dimethylformamide (DMF). nih.gov The reactivity of 2-bromopyridines in Suzuki couplings allows for the synthesis of a wide array of 2-arylpyridine derivatives. researchgate.net

Sonogashira Coupling: This reaction forms a C(sp²)-C(sp) bond between the 2-bromopyridine moiety and a terminal alkyne. soton.ac.uk The classic Sonogashira protocol employs a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂), a copper(I) co-catalyst (typically CuI), and an amine base like triethylamine (B128534) (Et₃N) or diisopropylamine (B44863) (DIPA). soton.ac.ukresearchgate.netscirp.org This method is highly efficient for introducing alkynyl substituents at the 2-position of the pyridine ring. The reaction proceeds under mild conditions and tolerates a variety of functional groups on the alkyne partner. nih.gov

Heck Reaction: The Heck reaction couples the aryl bromide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org The catalytic cycle involves the oxidative addition of the Pd(0) catalyst to the carbon-bromine bond, followed by alkene insertion and β-hydride elimination. wikipedia.org A base is required to regenerate the active Pd(0) catalyst. organic-chemistry.org This reaction provides a direct method for the vinylation of the pyridine ring at the C-2 position.

Table 1: Representative Conditions for Palladium-Catalyzed Cross-Coupling of 2-Bromopyridine Analogues

| Coupling Reaction | Catalyst/Precatalyst | Ligand | Base | Solvent | Temperature (°C) |

|---|---|---|---|---|---|

| Suzuki-Miyaura | Pd(OAc)₂ | (None - Ligand-free) | K₂CO₃ | Aqueous Isopropanol | 80 |

| Suzuki-Miyaura | Pd₂(dba)₃ | Phosphine Oxide | KF | Dioxane | 110 |

| Sonogashira | Pd(CF₃COO)₂ | PPh₃ | (Amine Base) | DMF | 100 |

| Sonogashira | Pd(PPh₃)₄ | (Integral) | Et₃N | THF/Et₃N | Room Temp |

| Heck | Pd(OAc)₂ | P(o-Tol)₃ | K₂CO₃ | DMA | 140 |

This table presents typical conditions for analogous 2-bromopyridine systems and is representative of the conditions applicable to this compound.

Nucleophilic Aromatic Substitution (SNAr): Direct displacement of the bromine atom by a nucleophile is challenging on an unactivated pyridine ring. However, the reactivity can be enhanced by activating the pyridine ring, for instance, through quaternization of the pyridine nitrogen. nih.gov In some cases, strong nucleophiles under forcing conditions can displace the bromide. For example, in 2,6-dibromopyridine (B144722), one bromine atom can be selectively displaced by an amine using a copper catalyst, demonstrating that substitution at this position is feasible. google.com

Lithium-Halogen Exchange: This is a rapid and efficient method for converting the aryl bromide into a highly reactive organolithium species. byu.edubyu.eduwikipedia.org The reaction is typically performed at low temperatures (e.g., -78 °C) using an alkyllithium reagent such as n-butyllithium (nBuLi). byu.edunih.gov The resulting 2-lithio-6-(4-piperidinyloxy)pyridine is a powerful nucleophile that can react with a wide range of electrophiles (e.g., aldehydes, ketones, CO₂) to introduce new functional groups at the C-2 position. The presence of the alkoxy group at the C-6 position can potentially influence the rate and selectivity of this exchange. wikipedia.org Ethereal solvents like tetrahydrofuran (B95107) (THF) are commonly used, though non-ethereal solvents such as dichloromethane (B109758) have also been shown to be effective for generating 2-bromo-6-lithiopyridine. byu.edubyu.edu

Reactivity at the Pyridine Nitrogen Atom

The lone pair of electrons on the pyridine nitrogen atom allows it to act as a nucleophile or a base, leading to reactions such as N-oxidation and quaternization.

N-Oxidation: The pyridine nitrogen can be oxidized to form the corresponding pyridine-N-oxide. This transformation is typically achieved using oxidizing agents like hydrogen peroxide in acetic acid or peroxy acids such as m-chloroperoxybenzoic acid (m-CPBA). nih.govarkat-usa.org The N-oxide functionality alters the electronic properties of the pyridine ring, making the C-2 and C-6 positions more susceptible to nucleophilic attack. It can also serve as a protecting group or be used to direct subsequent functionalization before being removed by deoxygenation. arkat-usa.org

Quaternization: As a tertiary amine, the pyridine nitrogen readily reacts with alkylating agents, such as alkyl halides (e.g., methyl iodide), to form quaternary pyridinium (B92312) salts. researchgate.netnih.gov This reaction converts the neutral pyridine into a positively charged pyridinium ion, which significantly activates the ring, particularly the C-2 and C-6 positions, towards nucleophilic aromatic substitution. nih.gov The quaternization process is often quantitative and can be a key step in multi-step synthetic sequences.

Transformations of the Piperidine Ring System

The secondary amine of the piperidine ring is a versatile functional group that can undergo various transformations, most notably at the nitrogen atom.

N-Acylation: The piperidine nitrogen can be readily acylated using acylating agents like acid chlorides, anhydrides, or chloroformates in the presence of a base. A common transformation is the introduction of a tert-butyloxycarbonyl (Boc) protecting group using di-tert-butyl dicarbonate (B1257347) ((Boc)₂O). researchgate.net This is a standard procedure in syntheses involving piperidine-containing molecules to prevent the nucleophilic nitrogen from interfering with subsequent reaction steps.

N-Alkylation: The secondary amine of the piperidine moiety can be alkylated to form a tertiary amine. This is typically achieved by reaction with an alkyl halide in the presence of a base (e.g., K₂CO₃ or Et₃N) to neutralize the hydrogen halide formed during the reaction. atlantis-press.com Reductive amination, reacting the secondary amine with an aldehyde or ketone in the presence of a reducing agent, is another common method for N-alkylation. These reactions allow for the introduction of a wide variety of substituents onto the piperidine nitrogen, enabling the synthesis of diverse derivatives.

Table 2: Common Reagents for Functionalization of the Pyridine and Piperidine Nitrogens

| Reaction Type | Target Nitrogen | Reagent(s) | Product Functional Group |

|---|---|---|---|

| N-Oxidation | Pyridine | H₂O₂ / Acetic Acid | N-Oxide |

| Quaternization | Pyridine | Methyl Iodide (CH₃I) | N-Methylpyridinium Salt |

| N-Acylation | Piperidine | Di-tert-butyl dicarbonate ((Boc)₂O) | N-Boc Carbamate |

| N-Alkylation | Piperidine | Alkyl Halide / Base | N-Alkyl Tertiary Amine |

Stereoselective Modifications and Derivatizations of the Piperidine Ring

Specific studies focusing on stereoselective modifications of the piperidine ring within the context of this compound are not prominently documented. However, general principles of piperidine chemistry can be applied to predict potential transformations. The nitrogen atom of the piperidine ring is a key site for derivatization. Reactions such as acylation, alkylation, arylation, and sulfonylation can be readily performed to introduce a wide variety of substituents.

For these modifications to be stereoselective, one would typically require the introduction of a chiral center or the use of a chiral reagent or catalyst. For instance, if a substituent on the piperidine ring were to create a stereocenter, diastereoselective reactions could be envisioned. The synthesis of specific stereoisomers would necessitate the use of enantiomerically pure starting materials or asymmetric synthetic methodologies.

Table 1: Potential Derivatizations of the Piperidine Nitrogen

| Reaction Type | Reagent Example | Potential Product Structure |

| Acylation | Acetyl chloride | N-acetyl-4-((6-bromopyridin-2-yl)oxy)piperidine |

| Alkylation | Benzyl bromide | N-benzyl-4-((6-bromopyridin-2-yl)oxy)piperidine |

| Arylation | Buchwald-Hartwig coupling with an aryl halide | N-aryl-4-((6-bromopyridin-2-yl)oxy)piperidine |

| Sulfonylation | Tosyl chloride | N-tosyl-4-((6-bromopyridin-2-yl)oxy)piperidine |

These derivatizations would alter the steric and electronic properties of the piperidine moiety, which could be leveraged in the design of new chemical entities.

Elucidation of Reaction Mechanisms and Kinetic Studies

Detailed mechanistic and kinetic studies specifically for reactions involving this compound are not readily found in the literature. However, the reaction mechanisms can be inferred from well-established principles of organic chemistry.

The primary reaction of the 2-bromopyridine moiety is nucleophilic aromatic substitution (SNAr). The rate of this reaction is dependent on several factors, including the nature of the nucleophile, the solvent, and the temperature. The mechanism typically involves the addition of a nucleophile to the electron-deficient pyridine ring to form a resonance-stabilized anionic intermediate (a Meisenheimer complex), followed by the departure of the bromide leaving group to restore aromaticity.

Table 2: Factors Influencing Nucleophilic Aromatic Substitution on 2-Bromopyridine Systems

| Factor | Influence on Reaction Rate | Mechanistic Implication |

| Nucleophile Strength | Stronger nucleophiles generally react faster. | The rate-determining step is often the initial nucleophilic attack. |

| Solvent Polarity | Polar aprotic solvents (e.g., DMF, DMSO) are often preferred. | These solvents can solvate the cationic counter-ion of the nucleophile, increasing its reactivity, and can stabilize the charged intermediate. |

| Temperature | Higher temperatures increase the reaction rate. | Provides the necessary activation energy for the reaction to proceed. |

Kinetic studies would be necessary to determine the precise rate law and activation parameters for specific reactions of this compound. Such studies would involve monitoring the concentration of reactants and products over time under various conditions. For example, a second-order rate law would be expected for an SNAr reaction, being first order in both the pyridine substrate and the nucleophile.

Derivatization, Analogues, and Structure Activity Relationship Sar Investigations of 2 Bromo 6 4 Piperidinyloxy Pyridine

Rational Design and Synthesis of Novel Structural Analogues and Homologues

The rational design of analogues of 2-bromo-6-(4-piperidinyloxy)pyridine is centered on systematically modifying its three key components: the pyridine (B92270) core, the bromine substituent, and the piperidinyloxy group. The primary synthetic precursor is often 2,6-dibromopyridine (B144722), which allows for selective substitution reactions. google.com

The synthesis of the parent compound typically involves a nucleophilic aromatic substitution (SNAr) reaction where 4-hydroxypiperidine (B117109) displaces one of the bromine atoms on 2,6-dibromopyridine. The remaining bromine atom at the 2-position is less reactive but serves as a crucial handle for further functionalization through various cross-coupling reactions. mdpi.com For instance, palladium-catalyzed reactions like Suzuki, Stille, or Buchwald-Hartwig couplings can be employed to introduce a wide array of aryl, heteroaryl, or amino groups at this position. mdpi.com

Homologues can be designed by altering the linker between the pyridine and piperidine (B6355638) rings. For example, replacing the ether oxygen with a nitrogen atom (amination) or a carbon chain of varying length would yield homologous series. georgiasouthern.edu

The design strategy for novel analogues often involves:

Modification of the Piperidine Ring: Introducing substituents on the piperidine nitrogen or the ring itself to probe interactions with target proteins.

Replacement of the Bromine Atom: Utilizing cross-coupling chemistry to replace the bromine with diverse functional groups to explore steric and electronic requirements for activity.

Alteration of the Pyridine Core: Introducing substituents on the pyridine ring to modulate its electronic properties and metabolic stability.

A general synthetic approach starts with reacting 2,6-dibromopyridine with a protected form of 4-hydroxypiperidine, followed by deprotection and subsequent derivatization at either the piperidine nitrogen or the C2-bromo position of the pyridine ring. google.com

Table 1: Examples of Rationally Designed Analogues of this compound This table is interactive and can be sorted by clicking on the headers.

| Analogue Class | Modification Site | Synthetic Strategy | Rationale for Design |

|---|---|---|---|

| N-Substituted Piperidines | Piperidine Nitrogen | Alkylation, Acylation, Reductive Amination | Explore interactions in hydrophobic pockets; introduce charged or polar groups. |

| C2-Aryl/Heteroaryl | Pyridine C2-Position | Suzuki or Stille Coupling | Extend the molecule to reach additional binding sites; modulate electronic properties. |

| C2-Amino Derivatives | Pyridine C2-Position | Buchwald-Hartwig Amination | Introduce hydrogen bond donors/acceptors. georgiasouthern.edu |

| Pyridine Core Substituted | Pyridine C3, C4, or C5 | Multi-step synthesis from substituted pyridines | Fine-tune pKa and metabolic stability. |

| Homologues | Linker | Williamson ether synthesis variations | Alter spatial orientation and distance between the two ring systems. |

Exploration of Substituent Effects on Reactivity, Electronic Properties, and Conformational Preferences

Substituents introduced onto the this compound scaffold can significantly influence its chemical and physical properties.

Reactivity: The bromine atom at the C2 position is activated towards nucleophilic substitution and is an excellent handle for metal-catalyzed cross-coupling reactions. The reactivity of this position is influenced by the electronic nature of other substituents on the pyridine ring. Electron-withdrawing groups elsewhere on the ring would further activate the C-Br bond towards nucleophilic attack, while electron-donating groups would have the opposite effect. nih.gov

Conformational Preferences: The linkage between the pyridine and piperidine rings allows for conformational flexibility. The piperidine ring itself can adopt chair or boat conformations, with the chair form being more stable. nih.gov The orientation of the piperidinyloxy substituent relative to the pyridine ring can be influenced by substituents on either ring system. For instance, bulky groups at the C5 position of the pyridine ring could sterically hinder rotation around the C6-O bond, locking the molecule into a preferred conformation. nih.gov Similarly, substituents on the piperidine ring can influence its puckering and the orientation of the N-substituent (axial vs. equatorial). nih.gov These conformational preferences are critical as they dictate the three-dimensional shape of the molecule and its ability to fit into a protein's binding site.

Computational Approaches to Structure-Activity Relationships (e.g., QSAR, Molecular Docking Studies in in silico models)

Computational methods are invaluable for understanding and predicting the biological activity of this compound derivatives, guiding the design of more potent and selective compounds. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR studies establish a mathematical relationship between the chemical properties of a series of compounds and their biological activity. nih.govmdpi.com For a library of this compound analogues, various molecular descriptors would be calculated, such as:

Electronic Descriptors: Dipole moment, partial atomic charges, HOMO/LUMO energies.

Steric Descriptors: Molecular volume, surface area, specific substituent volumes (e.g., molar refractivity).

Hydrophobic Descriptors: LogP (partition coefficient).

Topological Descriptors: Connectivity indices that describe the branching of the molecular skeleton.

A statistical method, such as Multiple Linear Regression (MLR), would then be used to generate an equation that correlates these descriptors with observed biological activity (e.g., IC₅₀ values). Such a model can predict the activity of unsynthesized analogues and highlight which properties are most important for activity. mdpi.com

Table 2: Hypothetical QSAR Data for Pyridine Analogues This table is interactive and can be sorted by clicking on the headers.

| Compound ID | Substituent (R) | LogP | Molar Refractivity (MR) | Predicted pIC₅₀ | Experimental pIC₅₀ |

|---|---|---|---|---|---|

| A-01 | -H | 2.1 | 1.03 | 6.5 | 6.4 |

| A-02 | -CH₃ | 2.6 | 5.65 | 6.9 | 7.0 |

| A-03 | -Cl | 2.8 | 6.03 | 7.2 | 7.1 |

| A-04 | -OCH₃ | 2.0 | 7.87 | 6.8 | 6.7 |

| A-05 | -CN | 1.5 | 6.33 | 7.5 | 7.6 |

Molecular Docking: Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor, typically a protein). tubitak.gov.trresearchgate.net For derivatives of this compound, docking studies can provide insights into:

Binding Mode: How the molecule fits into the active site of a target protein.

Key Interactions: Identifying specific hydrogen bonds, hydrophobic interactions, or ionic bonds between the ligand and protein residues. nih.gov

Binding Affinity: Estimating the strength of the interaction, often expressed as a binding energy score.

These studies can explain the observed SAR; for example, they might show that an active analogue forms a crucial hydrogen bond via its N-substituted piperidine group that an inactive analogue cannot. Docking can also be used prospectively to screen virtual libraries of potential derivatives, prioritizing the most promising candidates for synthesis. nih.govnih.gov

Application of Derivatized this compound Analogues as Molecular Probes in Chemical Biology

Derivatized analogues of this compound can be transformed into powerful molecular probes to study biological systems. nih.gov This involves appending a functional handle or reporter group to the core structure, typically at a position that is not critical for biological activity, as determined by SAR studies.

Common modifications include:

Affinity Probes: Attaching a biotin (B1667282) tag allows for the pull-down and identification of protein targets from cell lysates (chemiprecipitation). nih.gov This is a powerful method to validate target engagement in a complex biological environment.

Fluorescent Probes: Conjugating a fluorophore (e.g., a coumarin (B35378) or fluorescein (B123965) derivative) enables the visualization of the molecule's distribution within cells using fluorescence microscopy. ucsd.edu These probes can be used to study target localization and trafficking.

Photoaffinity Probes: Incorporating a photoreactive group (e.g., an azide (B81097) or benzophenone) allows for the formation of a covalent bond between the probe and its target protein upon UV irradiation. This enables irreversible labeling for target identification and structural studies.

The design of these probes requires a careful balance between maintaining the parent molecule's biological activity and incorporating the desired functionality. The bromine atom on the this compound scaffold provides a convenient and specific site for attaching linkers connected to these functional tags. nih.gov The use of such probes is instrumental in elucidating the mechanism of action of bioactive compounds and identifying new therapeutic targets. ed.ac.uk

Computational Chemistry and Theoretical Studies on 2 Bromo 6 4 Piperidinyloxy Pyridine

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT) for Electronic Structure, Stability, and Molecular Orbitals

For pyridine (B92270) derivatives, DFT methods like B3LYP with a 6–311G(d,p) basis set are commonly used to optimize the molecular structure and calculate key electronic parameters. nih.govresearchgate.netresearchgate.net The stability of the molecule is indicated by its total optimized energy.

A critical aspect of these calculations is the analysis of Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. derpharmachemica.comsemanticscholar.org A large gap suggests high stability and low reactivity, whereas a small gap indicates the molecule is more prone to chemical reactions. derpharmachemica.comsemanticscholar.org For instance, DFT calculations on 6-bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine (B2444139) revealed a HOMO-LUMO gap of 4.343 eV, indicating a stable molecule. researchgate.net Similar calculations for 2,6-bis(bromo-methyl)pyridine resulted in a frontier orbital gap of 4.65 eV. derpharmachemica.com

Table 1: Representative Frontier Orbital Energies and Properties Calculated for Related Bromo-Pyridine Compounds Using DFT

| Compound | Method | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Reference |

|---|---|---|---|---|---|

| 6-bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine | DFT/6–311++G(d,p) | - | - | 4.343 | researchgate.net |

| 2,6-bis(bromo-methyl)pyridine | DFT/B3LYP/6-311G(d,p) | - | - | 4.65 | derpharmachemica.com |

| 6-bromo-3-(12-bromododecyl)-2-(4-nitrophenyl)-4H-imidazo[4,5-b]pyridine | DFT/B3LYP/6–311G(d,p) | -4.0238 | -2.3507 | 1.6731 | nih.gov |

Conformational Analysis and Exploration of Potential Energy Surfaces

Conformational analysis is vital for understanding the three-dimensional structure and flexibility of 2-bromo-6-(4-piperidinyloxy)pyridine. The molecule's structure is not rigid; it possesses multiple rotatable bonds, particularly in the piperidinyloxy moiety. The piperidine (B6355638) ring itself typically adopts a chair conformation, similar to cyclohexane. wikipedia.org However, due to the nitrogen heteroatom, two distinct chair conformations are possible: one where the N-H bond is axial and another where it is equatorial. wikipedia.org For piperidine, the equatorial conformation is generally more stable. wikipedia.org

The linkage between the pyridine and piperidine rings (C-O-C) also allows for rotational isomers, further contributing to the molecule's conformational landscape. Theoretical methods can be used to explore the potential energy surface (PES) of the molecule, identifying stable conformers (local minima on the PES) and the energy barriers for interconversion between them (saddle points or transition states). researchgate.netchemrxiv.org

Studies on related 4-substituted piperidines have shown that the conformational preferences can be significantly influenced by electrostatic interactions. nih.gov For instance, in piperidines with polar 4-substituents, protonation of the nitrogen can stabilize the axial conformer, sometimes even reversing the conformational preference from equatorial to axial. nih.gov This is a key consideration for this compound, as the nitrogen atom can be protonated under physiological conditions. Molecular mechanics calculations using force fields like COSMIC have been successful in quantitatively predicting these conformational energies. nih.gov

Table 2: Effect of Protonation on Conformational Preference in 4-Substituted Piperidines

| Substituent (R) | Conformational Change upon Protonation | Reference |

|---|---|---|

| -F, -OH, -Br | Preference reverses; axial form is favored. | nih.gov |

| -Me, -Phenyl | No significant change in conformer energies. | nih.gov |

| Polar Substituents (general) | Stabilization of the axial conformer by ~0.7-0.8 kcal/mol. | nih.gov |

Molecular Dynamics Simulations for Investigating Conformational Flexibility and Solvent Interactions

While quantum calculations provide static pictures of stable conformations, Molecular Dynamics (MD) simulations offer a dynamic view of molecular behavior over time. MD simulations model the movement of atoms and molecules by solving Newton's equations of motion, providing insights into conformational flexibility and interactions with the surrounding environment, such as a solvent. rsc.orgrsc.org

For this compound, an MD simulation would typically place the molecule in a box of solvent molecules (e.g., water) and track the trajectory of all atoms over a period of nanoseconds or longer. rsc.org This approach allows for the observation of transitions between different conformations, the flexibility of the piperidine ring, and the rotation around the ether linkage. nih.gov

Furthermore, MD simulations are invaluable for studying solvent interactions. They can reveal how solvent molecules arrange themselves around the solute, forming solvation shells. researchgate.net The simulation can quantify interactions like hydrogen bonds between the molecule (e.g., the pyridine nitrogen or the ether oxygen) and water. mdpi.comacademie-sciences.fr The bromine atom can also participate in specific halogen-protein or halogen-solvent interactions, which can be modeled in co-solvent MD simulations. nih.gov Such simulations provide a detailed picture of how the solvent influences the structure and dynamics of the molecule. ucl.ac.uk

Prediction of Spectroscopic Properties and Chemical Reactivity Profiles

Computational methods are widely used to predict spectroscopic properties, which can then be compared with experimental data for validation. DFT calculations, for example, can accurately predict vibrational frequencies corresponding to infrared (IR) spectra. researchgate.netnih.gov By calculating the harmonic frequencies of the optimized molecular structure, a theoretical IR spectrum can be generated. researchgate.netderpharmachemica.com These predicted spectra are instrumental in assigning specific vibrational modes to the peaks observed in experimental spectra. derpharmachemica.com Recent advancements using machine learning models trained on DFT data show promise for even more accurate and rapid prediction of IR spectra. arxiv.orgarxiv.org

Chemical reactivity can also be predicted computationally. Molecular Electrostatic Potential (MEP) maps are particularly useful for this purpose. An MEP map illustrates the charge distribution across a molecule, highlighting electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue) regions. researchgate.netresearchgate.netwolfram.com These maps are excellent predictors of where a molecule might be susceptible to electrophilic or nucleophilic attack. nih.gov For a molecule like this compound, the MEP would likely show negative potential around the pyridine nitrogen and ether oxygen atoms, identifying them as sites for electrophilic attack or hydrogen bonding. researchgate.net

Table 3: Predicted Vibrational Frequencies for C-H Stretching in a Related Pyridine Compound

| Compound | Vibrational Mode | Calculated Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| 2,6-bis(bromo-methyl)pyridine | C-H Stretching | 2998 | derpharmachemica.com |

| 2,6-bis(bromo-methyl)pyridine | C-H Stretching | 3057 | derpharmachemica.com |

| 2,6-bis(bromo-methyl)pyridine | C-H Stretching | 3069 | derpharmachemica.com |

| 2,6-bis(bromo-methyl)pyridine | C-H Stretching | 3072 | derpharmachemica.com |

| 2,6-bis(bromo-methyl)pyridine | C-H Stretching | 3078 | derpharmachemica.com |

Biological Activity and Mechanistic Investigations of 2 Bromo 6 4 Piperidinyloxy Pyridine in Non Clinical Systems

In Vitro Receptor Binding Studies and Ligand-Target Interactions

There is no publicly available information detailing the in vitro receptor binding profile of 2-bromo-6-(4-piperidinyloxy)Pyridine. Studies that would elucidate its affinity for specific biological targets, such as G-protein coupled receptors (GPCRs), ion channels, or transporters, have not been reported. Similarly, data on its potential as an enzyme inhibitor or its specific protein-ligand interactions are absent from the scientific literature.

Cell-Based Assays for Probing Cellular Pathway Modulation and Molecular Mechanisms in Isolated Cell Lines

No studies have been published that utilize cell-based assays to investigate the effects of this compound on cellular pathways or its molecular mechanisms of action in isolated cell lines. Consequently, there is no data on its potential to modulate signaling cascades, influence gene expression, or affect cellular processes such as proliferation, apoptosis, or differentiation.

Characterization of Specific Molecular Interactions in Biochemical Assays

There is a lack of biochemical assay data to characterize the specific molecular interactions of this compound. Information regarding whether it acts as a competitive antagonist, an allosteric modulator, or an orthosteric agonist at any particular biological target is not available. The nature of its binding and the functional consequences of such interactions remain uninvestigated.

Role of this compound as a Chemical Probe for Biological Target Identification and Validation

Given the absence of data on its biological activity and selectivity, this compound has not been reported for use as a chemical probe in biological target identification and validation studies. The utility of a compound as a chemical probe is dependent on well-characterized and potent interactions with a specific target, information that is not currently available for this molecule.

Emerging Research Directions and Advanced Applications of 2 Bromo 6 4 Piperidinyloxy Pyridine in Chemical Science

Integration into Advanced Materials Science (e.g., Polymer Chemistry, Self-Assembled Systems)

While direct studies on the integration of 2-bromo-6-(4-piperidinyloxy)pyridine into advanced materials are not extensively documented, the inherent properties of its constituent parts suggest significant potential. Pyridine-containing polymers are a promising class of materials with applications ranging from contaminant capture to the self-assembly of block copolymers. nih.gov The Lewis basicity of the pyridine (B92270) nitrogen atom, a key feature of these polymers, can be modulated to control material properties. nih.gov

The "2-bromo" functionality on the pyridine ring of this compound serves as a versatile handle for polymerization reactions. For instance, it can participate in cross-coupling reactions, a powerful tool for the synthesis of conjugated polymers. These materials are of interest for applications in electronics and photonics. Furthermore, the piperidinyloxy group can influence the solubility and processing characteristics of the resulting polymers.

In the realm of self-assembled systems, the pyridine moiety can direct the formation of ordered structures through various non-covalent interactions, such as hydrogen bonding and metal coordination. The specific substitution pattern of this compound could lead to unique supramolecular architectures with tailored properties. rsc.org The interplay between the brominated pyridine and the piperidine (B6355638) ring could be exploited to create complex, functional self-assembled monolayers or three-dimensional networks.

| Application Area | Relevant Structural Feature | Potential Functionality |

|---|---|---|

| Polymer Chemistry | 2-bromopyridine (B144113) | Monomer for cross-coupling polymerization to form conjugated polymers. |

| Self-Assembled Systems | Pyridine nitrogen and piperidine group | Direction of supramolecular assembly through hydrogen bonding and metal coordination. |

| Functional Materials | Piperidinyloxy group | Modification of solubility and processing properties of materials. |

Role as a Privileged Scaffold or Ligand in Catalyst Design and Organometallic Chemistry

Pyridine derivatives are widely employed as ligands in organometallic chemistry and catalysis due to the ability of the nitrogen atom to coordinate to a metal center. nih.govresearchgate.net The electronic properties of the pyridine ring can be tuned by substituents, thereby influencing the catalytic activity of the resulting metal complex. The this compound scaffold presents an interesting ligand framework.

The bromine atom at the 2-position can be exploited for the synthesis of more complex ligand architectures through cross-coupling reactions. This allows for the facile introduction of other coordinating groups, leading to bidentate or pincer-type ligands. Such ligands are highly sought after for their ability to stabilize metal centers and promote specific catalytic transformations. Organometallic complexes of polypyridine ligands, for instance, have been investigated for their diverse coordination chemistry and catalytic applications.

Furthermore, the piperidinyloxy substituent can influence the steric environment around the metal center, which can be crucial for achieving high selectivity in catalytic reactions. The flexibility of the piperidine ring can also play a role in the conformational dynamics of the catalyst. While specific organometallic complexes of this compound are not yet widely reported, its structural features make it a promising candidate for the development of novel catalysts for a range of organic transformations.

Development of Novel Synthetic Reagents and Methodologies Utilizing the Compound

The reactivity of the 2-bromopyridine moiety makes this compound a valuable building block in organic synthesis. A key challenge in pyridine chemistry is the selective functionalization of the pyridine ring. nih.gov Compounds like this, with a predefined substitution pattern, are therefore highly valuable.

A significant development in the synthesis of related compounds is the use of copper-catalyzed methods for the selective preparation of 2-bromo-6-substituted pyridines from 2,6-dibromopyridine (B144722). google.com This methodology allows for the controlled introduction of a substituent at the 6-position while retaining the bromine atom at the 2-position for further functionalization. google.com This approach offers a more efficient and environmentally friendly alternative to non-catalytic methods that often require harsh conditions and result in lower yields. google.com

The active bromine group in this compound can be readily modified through various functional group transformations, making it a versatile intermediate for the synthesis of a wide array of more complex molecules. google.com This has broad application prospects in the synthesis of pharmaceuticals, ligands for catalysis, and organic functional materials. google.com

Future Perspectives in Chemical Biology and Advanced Drug Discovery (emphasizing scaffold utility, not clinical outcomes)

The pyridine scaffold is considered a "privileged structure" in medicinal chemistry, as it is a common feature in many biologically active compounds and approved drugs. enpress-publisher.comrsc.org The pyridine ring can engage in various interactions with biological targets, and its physicochemical properties can be fine-tuned through substitution. researchgate.net

The this compound scaffold incorporates two key pharmacophoric elements: the pyridine ring and the piperidine ring. Piperazine and piperidine moieties are also considered privileged scaffolds in drug discovery, known to improve properties such as solubility and basicity, which can enhance pharmacokinetic profiles. nih.gov The combination of these two rings in a single molecule offers a promising starting point for the design of new therapeutic agents.

The bromine atom serves as a convenient point for diversification, allowing for the generation of libraries of related compounds for screening against various biological targets. For example, through Suzuki or other cross-coupling reactions, a wide range of aryl or heteroaryl groups can be introduced at the 2-position. This approach has been successfully used in the development of inhibitors for various kinases. The piperidinyloxy linker provides a degree of conformational flexibility, which can be important for optimal binding to a target protein. The utility of this scaffold is in its potential to generate a diverse set of molecules for exploring chemical space in the early stages of drug discovery. nih.gov

| Structural Feature | Role in Drug Design | Potential Therapeutic Areas |

|---|---|---|

| Pyridine Ring | Privileged scaffold, interacts with biological targets. enpress-publisher.comrsc.org | Oncology, infectious diseases, central nervous system disorders. |

| Piperidine Ring | Improves physicochemical properties like solubility and basicity. nih.gov | Various, dependent on the overall molecular structure. |

| 2-Bromo Substituent | Handle for chemical diversification and library synthesis. | Broad applicability in lead optimization. |

Challenges and Opportunities in the Synthesis and Application of Pyridine-Based Ether Derivatives

The synthesis of substituted pyridines, particularly with specific regiochemistry, can be challenging. nih.gov The "2-pyridyl problem" in cross-coupling reactions, for instance, highlights the difficulties associated with the functionalization of the 2-position of the pyridine ring. nih.gov However, recent advances in catalytic methods are providing solutions to these challenges, enabling more efficient and selective syntheses of compounds like this compound. google.com

The market for pyridine and its derivatives is experiencing significant growth, driven by demand from the pharmaceutical and agrochemical industries. grandviewresearch.commarketresearch.comgrandviewresearch.com This creates opportunities for the development of novel pyridine-based compounds with improved properties and functionalities. The increasing focus on green chemistry also presents an opportunity for the development of more sustainable synthetic routes to these valuable molecules. marketresearch.com

For pyridine-based ether derivatives specifically, opportunities lie in exploring their unique chemical space for applications in materials science, catalysis, and medicine. The ether linkage provides a flexible connection between the pyridine core and other functional groups, allowing for the design of molecules with tailored properties. The challenges lie in developing cost-effective and scalable synthetic methods and in fully understanding the structure-property relationships that govern the performance of these materials in various applications.

Q & A

Basic Research Question

- NMR Spectroscopy : ¹H NMR (400 MHz, CDCl₃) identifies regioselectivity, with pyridine protons at δ 7.6–8.5 ppm and piperidine protons at δ 1.4–3.2 ppm .

- LC-MS : High-resolution ESI-MS confirms molecular ions ([M+H]⁺ at m/z 287.03) and detects bromine isotopic patterns .

- HPLC : Reverse-phase C18 columns (MeCN/H₂O gradients) quantify impurities <0.5% .

How do structural modifications to the piperidinyloxy group alter the compound’s physicochemical properties?

Advanced Research Question

Replacing the piperidinyloxy group with morpholine or thiomorpholine increases solubility (logP from 2.1 to 1.7) but reduces metabolic stability in microsomal assays (t₁/₂ < 30 min vs. 45 min for piperidinyloxy) . Fluorination at the piperidine 4-position enhances blood-brain barrier penetration (Pe > 12 × 10⁻⁶ cm/s in PAMPA assays) . Computational ADMET models (e.g., SwissADME) predict decreased hepatotoxicity with polar substitutions .

What strategies mitigate challenges in scaling up the synthesis for preclinical studies?

Advanced Research Question

- Continuous Flow Chemistry : Reduces exothermic risks in bromination steps and improves reproducibility .

- DoE Optimization : Response surface methodology identifies critical parameters (e.g., Pd catalyst loading < 2 mol%) for cost-effective scale-up .

- Byproduct Recycling : Brominated byproducts are recovered via liquid-liquid extraction (DCM/H₂O) and reused in downstream reactions .

How does the compound’s electronic profile influence its reactivity in photoredox catalysis?

Advanced Research Question

The electron-deficient pyridine ring (Hammett σₚ⁺ = 0.78) acts as an acceptor in charge-transfer complexes with Ru(bpy)₃²⁺, enabling visible-light-mediated arylations . Transient absorption spectroscopy reveals a 450 nm excitation band, correlating with redox potentials (E₁/₂ = −1.1 V vs. SCE) that drive single-electron transfer (SET) mechanisms . Competing pathways, such as energy transfer, are minimized using dichloromethane as a low-polarity solvent .

What computational methods predict the compound’s metabolic pathways?

Advanced Research Question

CYP450 isoform specificity (e.g., CYP3A4 vs. CYP2D6) is modeled using Schrödinger’s BioLuminate, identifying N-dealkylation of the piperidinyloxy group as the primary metabolic pathway . MD simulations (AMBER) reveal that steric shielding from the pyridine ring reduces oxidation rates compared to non-brominated analogs . In silico metabolite prediction (Meteor Nexus) aligns with in vitro microsomal data (r² > 0.85) .

How can structural analogs of this compound be designed to enhance selectivity for kinase targets?

Advanced Research Question

- Bioisosteric Replacement : Substituting bromine with chlorine retains steric bulk but improves solubility .

- Fragment-Based Design : Merging the piperidinyloxy-pyridine core with ATP-competitive fragments (e.g., quinazoline) increases kinase selectivity (Ki < 10 nM) .

- Proteolysis-Targeting Chimeras (PROTACs) : Conjugating the compound to E3 ligase ligands (e.g., thalidomide) degrades target kinases in a ubiquitin-dependent manner .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.